![molecular formula C20H14O2 B121259 (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol CAS No. 57404-88-3](/img/structure/B121259.png)
(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol
Overview
Description
“(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol” is an organic compound with molecular formula C20H14O3 . It is a metabolite and derivative of benzo[a]pyrene, which is found in tobacco smoke . This compound is formed as a result of oxidation to include hydroxyl and epoxide functionalities .
Synthesis Analysis
The synthesis of “(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol” involves the activation of cytochrome P450 enzyme CYP1A1 through aryl hydrocarbon receptor (AHR)/AHR-nuclear translocator (ARNT) signaling, leading to the formation of the ultimate toxic metabolite benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE) .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an epoxide ring, which is the core of its reactivity . Each of the isomers of this compound has a distinct profile on the epoxide ring, in terms of hydrogen bonds and in terms of the non-covalent interaction between the diol groups and the epoxide .Chemical Reactions Analysis
The chemical reactions of this compound are dependent on the electronic configuration of the biologically activated metabolite, the benzo[a]pyrene diol epoxide . The activated metabolite exists mainly as four isomers, which have particular chemical reactivities toward guanosine sites on the DNA .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C20H14O3 . Further details about its physical and chemical properties such as density, boiling point, and solubility were not found in the retrieved sources.Mechanism of Action
The mechanism of action of this compound involves the formation of adducts with the DNA, primarily at guanosine positions . The carcinogenic properties of tobacco smoking are attributed in part to this compound binding and inactivating the tumor suppression ability of certain genes, leading to genetic mutations and potentially to cancer .
Safety and Hazards
Future Directions
Future research could focus on the development of analytical methodologies to lower the detection limits as well as to increase the selectivity with improvements in both chromatographic separation and mass determination . Additionally, targeting ferroptosis could serve as an effective protective strategy for neurotoxicity of this compound .
properties
IUPAC Name |
(7S,8S)-7,8-dihydrobenzo[a]pyrene-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXRLMMGARHIIC-PXNSSMCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@@H]([C@H]5O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol | |
CAS RN |
62314-67-4, 57404-88-3, 61443-57-0 | |
Record name | (+)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62314-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57404-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057404883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (+-)-trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (+)-trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.